2-Chloro-N6-iso-pentenyladenosine
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Overview
Description
2-Chloro-N6-iso-pentenyladenosine is a purine nucleoside analog with significant biomedical research applications. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. Its anticancer mechanisms include the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N6-iso-pentenyladenosine typically involves the modification of adenosineSpecific reaction conditions and reagents used in the synthesis are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The process may include multiple purification steps such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N6-iso-pentenyladenosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly affecting the iso-pentenyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-Chloro-N6-iso-pentenyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its effects on cell proliferation, apoptosis, and immune response.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Chloro-N6-iso-pentenyladenosine involves its role as an adenosine receptor agonist. By binding to adenosine receptors, it can modulate various signaling pathways that influence cell proliferation, apoptosis, and immune response. The compound’s anticancer activity is primarily due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-Chloro-adenosine: Another purine nucleoside analog with similar anticancer properties.
N6-iso-pentenyladenosine: Lacks the chlorine atom but shares the iso-pentenyl modification.
Uniqueness: 2-Chloro-N6-iso-pentenyladenosine is unique due to the combination of the chlorine atom and the iso-pentenyl group, which enhances its biological activity and specificity compared to other nucleoside analogs .
Properties
Molecular Formula |
C15H20ClN5O4 |
---|---|
Molecular Weight |
369.80 g/mol |
IUPAC Name |
(2R,4R,5R)-2-[2-chloro-6-(3-methylbut-2-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H20ClN5O4/c1-7(2)3-4-17-12-9-13(20-15(16)19-12)21(6-18-9)14-11(24)10(23)8(5-22)25-14/h3,6,8,10-11,14,22-24H,4-5H2,1-2H3,(H,17,19,20)/t8-,10+,11?,14-/m1/s1 |
InChI Key |
AZELFNACVPNYND-XNZUMOJTSA-N |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)C |
Canonical SMILES |
CC(=CCNC1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Origin of Product |
United States |
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